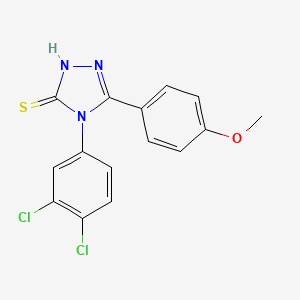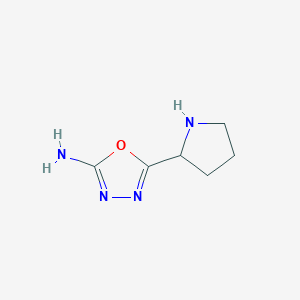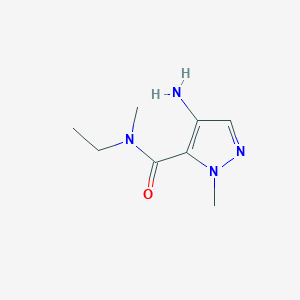
4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, also known as DMTT, is a heterocyclic compound that belongs to the class of triazole derivatives. DMTT has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
One of the primary applications of this compound and its derivatives is in the realm of antimicrobial activities. For instance, derivatives synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, including the structural manipulation using 4-methoxybenzaldehyde, have been screened for their antimicrobial properties. Some derivatives exhibited significant activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Physicochemical Properties
The physicochemical properties of 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles and their iminoethers have been explored, indicating potential pharmacological activities such as antitumor, anti-inflammatory, and antioxidant properties. The synthesis approach through alkylation of 5-(methoxyphenyl) 3-thio-1,2,4-triazoles with halogenonitriles demonstrates the versatility in modifying the compound to enhance its biological activities (Sameluk & Kaplaushenko, 2015).
Corrosion Inhibition
Another significant application is in corrosion inhibition. Derivatives containing methylthiophenyl moiety have been studied for their ability to inhibit corrosion of zinc in acidic medium. The relationship between molecular structures and inhibition efficiencies was explored using density functional theory calculations, affirming the role of thiophenyl group in enhancing activity (Gece & Bilgiç, 2012).
Enzyme Inhibition
The compound has also been explored for its enzyme inhibition capabilities. Novel heterocyclic compounds derived from it were investigated for their lipase and α-glucosidase inhibition, with some showing significant inhibitory activities. This points towards its potential in therapeutic applications, especially in the management of conditions requiring enzyme inhibition (Bekircan, Ülker, & Menteşe, 2015).
Corrosion Control in Acidic Media
Specific derivatives have demonstrated exceptional performance as corrosion inhibitors for mild steel in acidic media, with efficiencies reaching up to 98%. The results from various corrosion evaluation techniques align, indicating these compounds as mixed inhibitors affecting both cathodic and anodic corrosion currents (Bentiss et al., 2009).
Propiedades
IUPAC Name |
4-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3OS/c1-21-11-5-2-9(3-6-11)14-18-19-15(22)20(14)10-4-7-12(16)13(17)8-10/h2-8H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEAMGYVAVJLSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2718413.png)
![(2Z)-N-(4-chlorophenyl)-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2718415.png)
![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2718418.png)

![4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2718422.png)
![methyl 2-({3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl}oxy)acetate](/img/structure/B2718423.png)

![2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2718426.png)
![Ethyl 2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2718427.png)




